2-methyl-3-(1H-pyrazol-1-yl)propan-1-amine
CAS No.: 1006469-88-0
Cat. No.: VC5469010
Molecular Formula: C7H13N3
Molecular Weight: 139.202
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1006469-88-0 |
|---|---|
| Molecular Formula | C7H13N3 |
| Molecular Weight | 139.202 |
| IUPAC Name | 2-methyl-3-pyrazol-1-ylpropan-1-amine |
| Standard InChI | InChI=1S/C7H13N3/c1-7(5-8)6-10-4-2-3-9-10/h2-4,7H,5-6,8H2,1H3 |
| Standard InChI Key | ALKBHLMMLZCTGN-UHFFFAOYSA-N |
| SMILES | CC(CN)CN1C=CC=N1 |
Introduction
Chemical and Structural Properties
Molecular Characteristics
2-Methyl-3-(1H-pyrazol-1-yl)propan-1-amine belongs to the class of alkylaminopyrazoles. Its molecular formula is C₇H₁₂N₃, with a molecular weight of 138.20 g/mol (calculated from atomic masses). The pyrazole ring, a five-membered heterocycle containing two nitrogen atoms, contributes to its polarity and hydrogen-bonding capacity. The methyl group at the second carbon introduces steric effects, while the primary amine at the terminal position enables nucleophilic reactivity.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₂N₃ |
| Molecular Weight | 138.20 g/mol |
| CAS Registry Number | Not widely reported |
| Boiling Point | Estimated 220–240°C (extrapolated from analogs) |
| Solubility | Moderate in polar solvents (e.g., ethanol, DMSO) |
| Stability | Sensitive to oxidation; store under inert gas |
The absence of a trifluoromethyl group (unlike analogs such as 1006348-75-9) reduces its lipophilicity but maintains metabolic stability due to the pyrazole ring’s inherent resistance to enzymatic degradation.
Synthesis and Optimization
Synthetic Pathways
The synthesis of 2-methyl-3-(1H-pyrazol-1-yl)propan-1-amine typically involves a multi-step alkylation strategy:
Step 1: Pyrazole Ring Formation
Pyrazole cores are synthesized via cyclocondensation of hydrazine derivatives with 1,3-diketones. For this compound, 1H-pyrazole serves as the starting material.
Step 2: Alkylation of Propan-1-Amine
The pyrazole ring is alkylated with 2-methyl-3-bromopropan-1-amine under basic conditions (e.g., K₂CO₃ in DMF). This SN2 reaction proceeds at 80–100°C for 12–24 hours, yielding the target compound after purification via column chromatography.
Step 3: Purification and Characterization
Liquid-liquid extraction (ethyl acetate/water) removes unreacted precursors. Final characterization employs nuclear magnetic resonance (¹H/¹³C NMR) and high-resolution mass spectrometry (HRMS) to confirm structure and purity.
Table 2: Reaction Conditions and Yields
| Parameter | Value |
|---|---|
| Temperature | 80–100°C |
| Catalyst | Potassium carbonate |
| Solvent | Dimethylformamide (DMF) |
| Reaction Time | 12–24 hours |
| Yield | 45–60% (optimized conditions) |
Biological Activity and Mechanisms
Structure-Activity Relationships (SAR)
-
Pyrazole Substitution: The 1H-pyrazole-1-yl group facilitates π-π stacking with aromatic residues in enzyme active sites.
-
Methyl Group Impact: Steric hindrance from the 2-methyl group may reduce binding affinity compared to non-methylated analogs but improves metabolic stability.
Industrial and Research Applications
Agrochemical Development
Pyrazole amines serve as intermediates in pesticide synthesis. For example, their ability to inhibit acetylcholinesterase in insects makes them candidates for next-generation insecticides.
Material Science
The amine group enables covalent bonding with polymer matrices, enhancing thermal stability in composite materials. Preliminary studies suggest utility in epoxy resins and adhesives.
Comparative Analysis with Analogous Compounds
Table 3: Structural and Functional Comparisons
| Compound | Key Differences | Bioactivity |
|---|---|---|
| 2-Methyl-3-(5-methyl-1H-pyrazol-1-yl)propan-1-amine | Additional methyl on pyrazole | Enhanced antibacterial activity |
| N-Methyl-3-(1H-pyrazol-1-yl)propan-1-amine | N-methylation | Reduced receptor affinity |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume